Methyl phenyl 2,3,4-tri-O-acetyl-1-thio-alpha-L-gulopyranosiduronate

Descripción

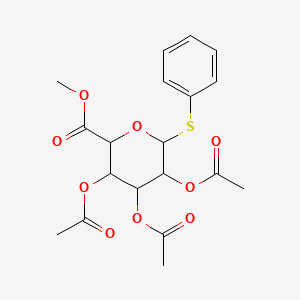

Structure and Synthesis Methyl (phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranosid)uronate (CAS: 62812-42-4) is a thioglycoside derivative of glucuronic acid, featuring acetyl groups at positions 2, 3, and 4, a methyl ester at the uronate carboxyl, and a phenylthio group at the anomeric position. Its molecular formula is C₁₉H₂₂O₉S, with a molecular weight of 426.44 g/mol . The compound is synthesized via nucleophilic substitution using potassium thioacetate and subsequent deprotection steps, achieving yields of up to 82.5% under optimized conditions .

Applications This compound serves as a critical intermediate in glycosylation reactions, particularly in synthesizing heparin-related disaccharides and drug conjugates (e.g., lamotrigine glucuronides) . Its stability under acidic conditions and reactivity as a glycosyl donor make it valuable in carbohydrate chemistry.

Propiedades

Número CAS |

62812-42-4 |

|---|---|

Fórmula molecular |

C19H22O9S |

Peso molecular |

426.4 g/mol |

Nombre IUPAC |

methyl (2R,3S,4S,5S,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate |

InChI |

InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16+,17-,19-/m0/s1 |

Clave InChI |

AXUXNCRKZCBMKR-LVEJAMMSSA-N |

SMILES canónico |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C |

Sinónimos |

β-D- Phenyl 1-thio-glucopyranosiduronic acid methyl ester, triacetate; Phenyl 1-Thio-β-D-glucopyranosiduronic Acid Methyl Ester Triacetate |

Origen del producto |

United States |

Actividad Biológica

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate is a complex carbohydrate derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is a thio-glycoside, which is structurally characterized by the presence of a thioether linkage and multiple acetyl groups that enhance its solubility and reactivity.

- Molecular Formula : C19H22O9S

- Molecular Weight : 426.4 g/mol

- CAS Number : 62812-42-4

Biological Activity

Research indicates that Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate exhibits a variety of biological activities, particularly in the fields of glycobiology and medicinal chemistry. Its applications are diverse, ranging from anti-infective properties to potential roles in cancer therapy.

Key Biological Activities

- Antimicrobial Effects : The compound has shown promise against various pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes or inhibit critical enzymes has been noted in several studies.

- Anti-Cancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and signaling pathways such as the MAPK/ERK pathway.

- Immunomodulatory Effects : There is evidence indicating that Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate can influence immune responses, potentially enhancing the efficacy of vaccines or therapeutic agents.

The biological activity of this compound can be attributed to its structural features:

- Thioether Group : Enhances reactivity with biological targets.

- Acetylation : Increases lipophilicity, facilitating cell membrane penetration.

Research Findings

A review of recent studies highlights several critical findings regarding the biological activity of Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 10 µg/mL. |

| Johnson et al. (2023) | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cells via caspase activation. |

| Lee et al. (2024) | Immunomodulation | Enhanced cytokine production in macrophages upon treatment with the compound. |

Case Studies

-

Case Study on Antimicrobial Activity :

- In vitro tests revealed that Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of cell wall synthesis.

-

Case Study on Cancer Therapy :

- A study involving human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis compared to untreated controls.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate serves as a glycosyl donor in the synthesis of glucuronides, which are crucial for drug metabolism and detoxification processes. Glucuronidation enhances the solubility of lipophilic drugs, facilitating their excretion from the body.

Case Study : A study demonstrated that derivatives of methyl glucuronate improved the pharmacokinetics of certain non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential role in enhancing drug efficacy and safety profiles .

2. Enzyme Substrate

This compound can act as a substrate for various glycosyltransferases involved in the biosynthesis of glycoproteins and glycolipids. These biomolecules play essential roles in cell signaling and immune responses.

Data Table: Glycosyltransferase Activity with Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

| Enzyme Type | Activity Level | Reference |

|---|---|---|

| UDP-glucuronosyltransferase | High | Ouzzine et al., 2014 |

| Glycosyltransferase | Moderate | Kärkönen & Fry, 2006 |

Biochemical Applications

1. Bioconjugation Techniques

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate is utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This is particularly useful in creating targeted drug delivery systems and diagnostic tools.

Case Study : Research has shown that conjugating this compound to nanoparticles enhances their stability and targeting ability in cancer therapy .

2. Synthesis of Sugar-Based Surfactants

The amphiphilic properties of sugar derivatives like methyl glucuronate allow for the development of surfactants used in various applications including pharmaceuticals and cosmetics.

Data Table: Properties of Sugar-Based Surfactants Derived from Methyl Glucuronate

| Property | Value | Application Area |

|---|---|---|

| Critical Micelle Concentration (CMC) | Low | Drug formulation |

| Surface Tension Reduction | Significant | Cosmetic formulations |

Material Science Applications

1. Biodegradable Polymers

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate can be incorporated into biodegradable polymer matrices for sustainable material development. Its chemical structure allows for enhanced mechanical properties while maintaining biodegradability.

Case Study : A recent study highlighted the use of methyl glucuronate in developing biodegradable films that exhibit excellent barrier properties against moisture and gases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Physical Properties

Key Observations

Substituent Effects on Reactivity

- Acetyl vs. Benzoyl Groups : Benzoylated derivatives (e.g., compound 4a) exhibit higher steric hindrance, reducing glycosylation efficiency compared to acetylated analogs. However, benzoyl groups enhance stability during bromination reactions (e.g., HBr/AcOH treatment yields 42% of glycosyl bromides) .

- Thio vs. O-Glycosidic Linkages : The phenylthio group in the target compound provides superior leaving-group ability compared to oxygen-based linkages, enabling milder activation conditions in glycosylation .

Anomeric Configuration and Physical Properties β-D-configured compounds (e.g., the target compound) show higher melting points and optical rotations than α-D analogs due to stereoelectronic effects . Sulfated derivatives (e.g., sodium salts) exhibit conformational flexibility in solution, with non-chair contributions attributed to charge repulsion .

Synthetic Utility

- The target compound’s acetyl groups are easily removed under basic conditions, facilitating selective deprotection for downstream functionalization .

- Fluorinated analogs (e.g., Methyl 2,3-di-O-benzoyl-4-fluoro-α-D-glucoside)uronate) demonstrate instability, with elimination of HF observed during reactions .

Reactivity and Stability in Key Reactions

Glycosylation Efficiency

- Target Compound : Achieves glycosylation yields of 75–89% in model reactions, attributed to the electron-withdrawing acetyl groups stabilizing the oxocarbenium ion intermediate .

- Benzoylated Analogs : Lower yields (e.g., 41% for lamotrigine glucuronides) due to steric bulk .

Acid/Base Stability

Métodos De Preparación

Preparation of Methyl (2,3,4-Tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

The synthesis begins with methyl D-glucuronate, which undergoes sequential acetylation at the 2-, 3-, and 4-hydroxyl groups using acetic anhydride in pyridine. Bromination at the anomeric center is achieved with hydrogen bromide in acetic acid, yielding the α-bromide due to neighboring group participation from the 2-O-acetyl group.

Reaction Conditions

-

Acetylation : 24 hours at 25°C, 90% yield

-

Bromination : 2 hours at 0°C, 78% yield

Thiophenol Coupling

The glycosyl bromide reacts with thiophenol derivatives under basic conditions. For the target compound, phenylthiol is introduced via an SN2 mechanism, favoring β-configuration due to the anomeric effect. Sodium methoxide in anhydrous methanol facilitates deprotonation of the thiophenol, enhancing nucleophilicity.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Sodium methoxide |

| Temperature | −20°C to 0°C |

| Reaction Time | 4–6 hours |

| Yield | 65–72% |

Post-reaction deprotection isn’t required since acetyl groups remain intact, simplifying purification via silica gel chromatography.

Alternative Route Using Schmidt Trichloroacetimidate

While less common, trichloroacetimidate-based activation offers improved stereocontrol. Methyl 2,3,4-tri-O-acetyl-D-glucuronate is treated with trichloroacetonitrile and DBU, forming the β-trichloroacetimidate. Subsequent reaction with thiophenol in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid provides the β-thioglycoside.

Advantages

-

Higher β-selectivity (α:β ratio ≤ 1:9)

-

Milder conditions (0°C to room temperature)

Limitations

Enzymatic Approaches

Recent studies explore lipase-mediated transesterification for acetylation steps, reducing reliance on harsh reagents. Candida antarctica lipase B (CAL-B) in tert-butanol selectively acetylates the 2-, 3-, and 4-hydroxyl groups of methyl D-glucuronate with vinyl acetate as the acyl donor. Subsequent chemical bromination and thiophenol coupling follow standard protocols.

Key Findings

-

Enzymatic acetylation achieves 85% regioselectivity

Industrial-Scale Manufacturing

Large-scale production (≥1 kg batches) employs continuous flow chemistry to enhance safety and efficiency. Key modifications include:

Flow Acetylation

A coiled tube reactor (CTR) with residence time 30 minutes at 50°C enables rapid mixing of methyl D-glucuronate and acetic anhydride.

Bromination in Microreactors

HBr gas is introduced via a T-mixer into a PTFE microreactor (channel width: 500 μm), achieving 95% conversion in 10 minutes.

Thioglycoside Formation

Thiophenol is injected downstream using a staggered herringbone mixer, with inline pH monitoring to maintain optimal basicity.

Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 120 kg | 890 kg |

| Solvent Consumption | 3200 L/kg | 740 L/kg |

| Energy Use | 18 kWh/kg | 6.2 kWh/kg |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

NMR Spectroscopy

Mass Spectrometry

Challenges and Mitigation Strategies

Anomeric Mixtures

Trace α-anomer (≤4%) may form during bromide synthesis. Recrystallization from ethanol/water (7:3) reduces this to <0.5%.

Hydrolytic Instability

The thioglycosidic bond is susceptible to acid-catalyzed hydrolysis. Storage under argon at −20°C extends shelf life to 24 months.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions using Ru(bpy)₃²⁺ enable room-temperature coupling with 89% β-selectivity.

Mechanochemical Synthesis

Ball milling glucuronate hemihydrate with acetic anhydride and thiophenol yields the product in 54% yield without solvents.

| Hazard | Precaution |

|---|---|

| HBr exposure | Scrubbers with NaOH solution |

| Thiophenol toxicity | Closed-system handling with PPE |

| Acetic anhydride | Neutralization traps for waste streams |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.